molecular formula C12H18O7 B14617108 Acetic acid--(oxepine-2,7-diyl)dimethanol (2/1) CAS No. 60237-60-7

Acetic acid--(oxepine-2,7-diyl)dimethanol (2/1)

Cat. No.: B14617108
CAS No.: 60237-60-7
M. Wt: 274.27 g/mol
InChI Key: DMZJLWDSJBTQNP-UHFFFAOYSA-N
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Description

Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) is a compound that combines the properties of acetic acid and oxepine-2,7-diyl dimethanol Acetic acid is a simple carboxylic acid known for its role in vinegar, while oxepine is a heterocyclic compound with a seven-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) involves the reaction of oxepine-2,7-diyl dimethanol with acetic acid. The reaction typically occurs under acidic conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

Oxepine-2,7-diyl dimethanol+Acetic acidAcetic acid–(oxepine-2,7-diyl)dimethanol (2/1)+Water\text{Oxepine-2,7-diyl dimethanol} + \text{Acetic acid} \rightarrow \text{Acetic acid--(oxepine-2,7-diyl)dimethanol (2/1)} + \text{Water} Oxepine-2,7-diyl dimethanol+Acetic acid→Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1)+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxepine: A heterocyclic compound with a seven-membered ring containing one oxygen atom.

    Acetic acid: A simple carboxylic acid known for its role in vinegar.

    Dimethanol derivatives: Compounds containing two hydroxyl groups attached to a carbon chain.

Uniqueness

Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) is unique due to its combination of acetic acid and oxepine-2,7-diyl dimethanol, resulting in a compound with distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

60237-60-7

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

acetic acid;[7-(hydroxymethyl)oxepin-2-yl]methanol

InChI

InChI=1S/C8H10O3.2C2H4O2/c9-5-7-3-1-2-4-8(6-10)11-7;2*1-2(3)4/h1-4,9-10H,5-6H2;2*1H3,(H,3,4)

InChI Key

DMZJLWDSJBTQNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(OC(=C1)CO)CO

Origin of Product

United States

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